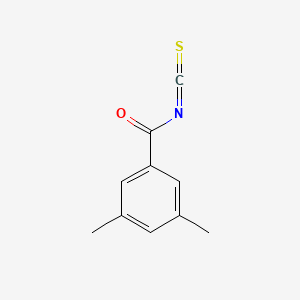

(3,5-Dimethylbenzoyl) isothiocyanate

Description

Historical Development and Significance of Isothiocyanates in Chemical Synthesis

The chemistry of isothiocyanates has a rich history, with their importance being recognized for over a century. Initially identified as components of natural products, such as the pungent compounds in mustard and horseradish, their synthetic potential was soon harnessed. nih.gov Isothiocyanates are highly versatile reagents in organic, medicinal, and combinatorial chemistry. researchgate.net Their utility stems from the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with a wide range of nucleophiles.

The introduction of an acyl group enhances the electrophilicity of the isothiocyanate carbon, making acyl isothiocyanates valuable intermediates for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles. researchgate.net These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceutical agents. Consequently, the development of synthetic methods for and the exploration of the reactivity of acyl isothiocyanates have been areas of continuous research. mdpi.comrsc.orgbeilstein-journals.orgorganic-chemistry.org

The general synthesis of acyl isothiocyanates often involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. This straightforward method provides access to a wide array of acyl isothiocyanates with different substitution patterns on the acyl group.

Academic Context of (3,5-Dimethylbenzoyl) Isothiocyanate within Acyl Isothiocyanate Research

While the broader class of acyl isothiocyanates is well-documented, specific academic research focusing solely on this compound is not extensively published. Its academic context is therefore largely inferred from the well-established chemistry of other substituted benzoyl isothiocyanates.

The synthesis of this compound would likely proceed via the reaction of its corresponding acyl chloride, 3,5-dimethylbenzoyl chloride, with a thiocyanate salt. 3,5-Dimethylbenzoyl chloride is a commercially available starting material, making the synthesis of the target isothiocyanate readily achievable. sigmaaldrich.comnih.gov

The primary research application of substituted benzoyl isothiocyanates lies in their use as precursors for N-benzoylthiourea derivatives. These thiourea (B124793) derivatives are synthesized by the addition of a primary or secondary amine to the isothiocyanate group. The resulting N-aroylthioureas are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netnih.govmdpi.com It is therefore highly probable that the academic interest in this compound would be centered on its utility in generating novel N-(3,5-dimethylbenzoyl)thiourea libraries for biological screening. The dimethyl substitution pattern on the aromatic ring would offer a specific lipophilic and electronic profile to the resulting thiourea derivatives, potentially influencing their biological efficacy and target specificity.

Below is a table of key properties for this compound, largely inferred from general chemical principles and data for analogous compounds.

| Property | Value |

| Molecular Formula | C10H9NOS |

| Molecular Weight | 191.25 g/mol |

| Appearance | Likely a solid or oil |

| Solubility | Soluble in common organic solvents |

| Reactivity | Electrophilic, susceptible to nucleophilic attack |

Scope and Research Trajectories for this compound

The future research trajectories for this compound are intrinsically linked to the broader trends in medicinal and synthetic chemistry. The primary and most promising avenue of research lies in its application as a building block for novel bioactive molecules.

Key Research Trajectories:

Synthesis of Novel Thiourea Derivatives: The reaction of this compound with a diverse range of primary and secondary amines would lead to a library of N-(3,5-dimethylbenzoyl)thiourea derivatives. These compounds could then be screened for various biological activities, including but not limited to:

Anticancer activity

Antibacterial and antifungal properties

Enzyme inhibition (e.g., urease inhibitors) nih.gov

Development of Heterocyclic Compounds: Acyl isothiocyanates are known to undergo cyclization reactions with various reagents to form five- and six-membered heterocyclic rings. Research could explore the reactivity of this compound in such transformations to generate novel heterocyclic systems with potential pharmaceutical applications.

Coordination Chemistry: The thiourea derivatives obtained from this compound can act as ligands for metal complexes. The resulting coordination compounds could be investigated for their catalytic properties or as potential metallodrugs.

The table below outlines a hypothetical research plan for exploring the potential of this compound.

| Research Phase | Objective | Key Activities |

| Phase 1: Synthesis and Characterization | To synthesize and fully characterize this compound. | - Reaction of 3,5-dimethylbenzoyl chloride with KSCN. - Purification by chromatography or distillation. - Spectroscopic analysis (NMR, IR, Mass Spectrometry). |

| Phase 2: Library Synthesis | To generate a diverse library of N-(3,5-dimethylbenzoyl)thiourea derivatives. | - Parallel synthesis with a variety of primary and secondary amines. - Characterization of the resulting thiourea library. |

| Phase 3: Biological Screening | To evaluate the biological activity of the synthesized thiourea derivatives. | - In vitro screening against cancer cell lines. - Antimicrobial assays against a panel of bacteria and fungi. - Enzyme inhibition assays. |

| Phase 4: Lead Optimization | To identify and optimize lead compounds with promising biological activity. | - Structure-activity relationship (SAR) studies. - Chemical modification of lead compounds to improve potency and selectivity. |

Structure

3D Structure

Properties

Molecular Formula |

C10H9NOS |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

3,5-dimethylbenzoyl isothiocyanate |

InChI |

InChI=1S/C10H9NOS/c1-7-3-8(2)5-9(4-7)10(12)11-6-13/h3-5H,1-2H3 |

InChI Key |

FXXDXCMZHCIVOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N=C=S)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dimethylbenzoyl Isothiocyanate

Direct Synthetic Routes from Carboxylic Acid Precursors

The direct conversion of carboxylic acids to acyl isothiocyanates represents an efficient and modern approach, avoiding the need to first synthesize and isolate more reactive intermediates like acyl chlorides.

A notably mild, efficient, and practical method for the one-step synthesis of aroyl isothiocyanates, including (3,5-Dimethylbenzoyl) isothiocyanate, from its carboxylic acid precursor, 3,5-dimethylbenzoic acid, employs a mixed reagent system of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP). researchgate.netsrce.hr This reaction is typically performed at room temperature under neutral conditions, making it an attractive method for organic chemists due to the availability of the reagents and the straightforward workup procedure. researchgate.net The process involves the in-situ generation of a reactive phosphonium (B103445) salt that facilitates the conversion. Instead of using more toxic starting materials like acyl chlorides, this method begins with the stable carboxylic acid. researchgate.net

The general reaction scheme for this conversion is as follows: Ar-COOH + TCCA + PPh₃ + SCN⁻ → Ar-CO-NCS

The mechanism of this one-pot reaction begins with the activation of the carboxylic acid by the TCCA/TPP system. Triphenylphosphine and trichloroisocyanuric acid react to form a reactive intermediate, which then activates the carboxyl group of 3,5-dimethylbenzoic acid. This activated species subsequently reacts with a thiocyanate (B1210189) source, typically an alkali metal thiocyanate salt (e.g., KSCN or NH₄SCN), to yield the final this compound product. A significant byproduct of this reaction is triphenylphosphine oxide, which can be removed during purification, often via column chromatography. researchgate.net

Optimization of the reaction parameters is crucial for achieving high yields. Studies on analogous aroyl isothiocyanates have established optimal conditions that are applicable to the synthesis of the 3,5-dimethylbenzoyl derivative. Key parameters include the choice of solvent, reaction temperature, and stoichiometry of the reagents. Acetonitrile is commonly used as the solvent, and the reaction proceeds efficiently at ambient room temperature.

Table 1: Optimized Reaction Parameters for the Synthesis of Aroyl Isothiocyanates

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Solvent | Acetonitrile (CH₃CN) | Provides good solubility for reactants and is relatively inert. |

| Temperature | Room Temperature | The reaction is efficient under mild conditions, avoiding thermal decomposition. |

| Reagent Ratio | Carboxylic Acid:TCCA:TPP:KSCN = 1:0.4:1.1:1.5 | Ensures complete activation of the acid and sufficient nucleophile presence. |

| Reaction Time | 1-2 hours | Typically sufficient for the reaction to reach completion. |

Indirect Synthetic Pathways via Acyl Halides

A more traditional and widely used method for synthesizing acyl isothiocyanates involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl halide, followed by reaction with a thiocyanate salt.

The most common indirect route involves the reaction of 3,5-dimethylbenzoyl chloride with a suitable thiocyanate salt. arkat-usa.org Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, making them highly susceptible to nucleophilic attack by the thiocyanate ion (SCN⁻). This method is well-established and reliable for producing a wide range of acyl isothiocyanates. arkat-usa.org

The reaction is typically carried out in an inert aprotic solvent, such as acetone (B3395972) or acetonitrile. Various thiocyanate salts can be used, including potassium thiocyanate, ammonium (B1175870) thiocyanate, or lead(II) thiocyanate. arkat-usa.org The choice of salt and solvent can influence the reaction rate and yield. The synthesis of the precursor, 3,5-dimethylbenzoyl chloride, is itself a standard procedure, commonly achieved by reacting 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comgoogle.compatsnap.com

When isolation is required, standard workup procedures are employed. After the reaction is complete, the inorganic salt byproduct (e.g., KCl) is typically removed by filtration. The solvent is then evaporated under reduced pressure, and the crude this compound can be purified by methods such as vacuum distillation or crystallization, if it is a solid at room temperature.

Comparative Analysis of Synthetic Efficiency and Scalability

Both the direct and indirect routes offer viable pathways to this compound, but they differ in terms of efficiency, safety, and scalability.

The direct synthesis from 3,5-dimethylbenzoic acid is a one-pot reaction that proceeds under mild, room-temperature conditions. researchgate.netsrce.hr It avoids the use of hazardous halogenating agents like thionyl chloride, which is a significant advantage in terms of operational safety and environmental impact. researchgate.net This makes it an excellent choice for laboratory-scale synthesis. However, the use of stoichiometric amounts of triphenylphosphine results in the formation of triphenylphosphine oxide, which must be separated from the product, sometimes requiring column chromatography. This purification step can be a drawback for large-scale industrial production.

The indirect pathway via 3,5-dimethylbenzoyl chloride is a robust and well-understood method. The starting acyl chloride is highly reactive, often leading to high yields and relatively short reaction times for the conversion to the isothiocyanate. The workup is often simpler, involving the filtration of inorganic salts. This method is generally more amenable to large-scale production, as the reagents are inexpensive and the purification does not involve chromatography. However, this route requires an additional synthetic step to prepare the acyl chloride and involves handling corrosive and toxic reagents like thionyl chloride.

Table 2: Comparison of Synthetic Methodologies

| Feature | Direct Synthesis (from Carboxylic Acid) | Indirect Synthesis (from Acyl Chloride) |

|---|---|---|

| Starting Material | 3,5-Dimethylbenzoic Acid | 3,5-Dimethylbenzoyl Chloride |

| Number of Steps | One-pot | Two steps (Acyl chloride formation + Isothiocyanate formation) |

| Key Reagents | TCCA, Triphenylphosphine, KSCN | Thionyl Chloride (for precursor), KSCN/NH₄SCN |

| Reaction Conditions | Mild, Room Temperature | Varies; can require heating for acyl chloride synthesis |

| Key Byproduct | Triphenylphosphine Oxide | Inorganic Salts (e.g., KCl), SO₂, HCl |

| Purification | Often requires chromatography | Filtration, followed by distillation/crystallization |

| Scalability | Better for lab-scale; chromatography can be limiting | Highly scalable, common in industry |

| Safety/Green Profile | Avoids toxic thionyl chloride | Involves corrosive and toxic halogenating agents |

Spectroscopic and Structural Elucidation Studies of 3,5 Dimethylbenzoyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of (3,5-Dimethylbenzoyl) isothiocyanate and its derivatives. It provides detailed information about the chemical environment of individual atoms, enabling unambiguous characterization and the study of complex chemical processes.

The structure of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region typically displays two signals: a singlet for the proton at the C2 position and a singlet for the two equivalent protons at the C4 and C6 positions of the benzene ring. The six protons of the two methyl groups at the C3 and C5 positions appear as a sharp singlet in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. A notable feature in the ¹³C NMR spectra of many isothiocyanates is the signal for the isothiocyanate carbon (-N=C=S). This signal is often very broad and may even be difficult to detect, a phenomenon referred to as "near-silence". nih.govglaserchemgroup.com This broadening is attributed to the structural flexibility of the isothiocyanate group and the associated exchange dynamics, which can significantly shorten the relaxation time of the carbon nucleus. nih.govglaserchemgroup.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Aromatic H (C4) | ~7.3-7.4 | s |

| Aromatic H (C2, C6) | ~7.7-7.8 | s |

| Methyl H (-CH₃) | ~2.3-2.4 | s |

| ¹³C NMR | ||

| Methyl C (-CH₃) | ~21 | |

| Aromatic C (C3, C5) | ~138 | |

| Aromatic C (C2, C6) | ~129 | |

| Aromatic C (C4) | ~135 | |

| Aromatic C (C1) | ~133 | |

| Carbonyl C (C=O) | ~165-170 |

This compound serves as a precursor for a variety of derivatives, most notably thioureas, which are formed through the reaction of the isothiocyanate group with primary or secondary amines. When these derivatives become structurally complex, advanced 2D NMR techniques are essential for complete structural assignment. These methods include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry and conformation of the molecule.

These techniques are particularly vital in confirming the structure of complex chiral derivatives used in enantiomeric recognition studies.

Derivatives of aroyl isothiocyanates are highly effective as chiral solvating agents (CSAs) for the determination of enantiomeric purity by NMR spectroscopy. nih.gov The use of CSAs is a direct and non-covalent method that avoids potentially problematic chemical derivatization of the analyte. nih.govacs.org

A common strategy for creating powerful CSAs involves the reaction of an isothiocyanate with a C₂-symmetrical chiral diamine. For instance, reacting an aryl isothiocyanate, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate, with a chiral diamine like (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine results in the formation of a bis-thiourea derivative. nih.gov These molecules are designed to have a well-defined three-dimensional structure capable of forming diastereomeric complexes with enantiomeric analytes. The thiourea (B124793) moieties provide crucial hydrogen bond donor sites, while the aromatic rings from the isothiocyanate precursor can engage in π-π stacking interactions, both of which are key to effective molecular recognition. researchgate.netacs.org

The synthesis is often a straightforward, single-step process that can produce the desired CSA in high yield. nih.govacs.org The modularity of this approach allows for the tuning of the CSA's properties by simply changing the substitution pattern on the aroyl isothiocyanate or by using different chiral backbones.

NMR spectroscopy is the primary tool for investigating the mechanism of enantiodiscrimination by these isothiocyanate-derived CSAs. nih.govbohrium.com When a CSA is added to a solution of a racemic analyte, the formation of two transient diastereomeric complexes occurs. Due to their different spatial arrangements, the corresponding protons in the two enantiomers experience slightly different magnetic environments, leading to a splitting of their signals in the ¹H NMR spectrum. The magnitude of this chemical shift non-equivalence (ΔΔδ) is a measure of the CSA's efficiency. semmelweis.hu

Advanced NMR experiments provide deeper mechanistic insights. nih.gov For example:

Diffusion-Ordered Spectroscopy (DOSY): This technique can be used to measure the diffusion coefficients of the species in solution. By observing changes in the diffusion coefficient of the CSA and analyte upon mixing, the formation of a host-guest complex can be confirmed.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY experiments detect through-space correlations between protons of the CSA and protons of the analyte enantiomers. These correlations are used to build detailed conformational models of the diastereomeric solvates, providing a rational basis for the observed enantiodiscrimination. nih.gov

These studies have revealed that interactions such as hydrogen bonding to the thiourea group and π-π stacking with the aromatic rings are fundamental to the chiral recognition process. researchgate.netacs.org

Application of Isothiocyanate Derivatives in Chiral Recognition Methodologies

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the 2100-2000 cm⁻¹ region. nist.gov Another key absorption is the sharp, strong band for the carbonyl (C=O) group stretch, expected around 1700-1680 cm⁻¹. Other characteristic bands include those for aromatic C=C stretching, aromatic C-H stretching, and aliphatic C-H stretching from the methyl groups. libretexts.org

Upon conversion to a thiourea derivative, the strong -N=C=S band disappears and is replaced by new bands characteristic of the thiourea moiety, including N-H stretching and C=S stretching vibrations, confirming the successful chemical transformation.

Table 2: Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on data for analogous compounds and general IR correlation tables. nist.govlibretexts.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H (in -CH₃) | Stretch | 3000-2850 | Medium |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2100-2000 | Strong, Broad |

| Carbonyl (C=O) | Stretch | 1700-1680 | Strong |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a pivotal analytical technique for the confirmation of the molecular mass of this compound and its derivatives. This method provides the exact molecular weight and offers insights into the structural components of the molecule through analysis of its fragmentation patterns under electron ionization (EI).

The electron ionization mass spectrum of this compound is characterized by the presence of a distinct molecular ion peak (M⁺˙). The molecular formula of this compound is C₁₀H₉NOS, which corresponds to a calculated molecular weight of approximately 191.04 g/mol . The appearance of a peak at this mass-to-charge ratio (m/z) in the mass spectrum serves as a primary confirmation of the compound's identity.

The fragmentation of the molecular ion provides further structural corroboration. A predominant fragmentation pathway for aroyl isothiocyanates involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom of the isothiocyanate group. This α-cleavage is a characteristic feature in the mass spectra of carbonyl-containing compounds. libretexts.org

For this compound, this cleavage results in the formation of the highly stable 3,5-dimethylbenzoyl cation. This cation is a resonance-stabilized acylium ion and is typically observed as a prominent, often the base, peak in the spectrum. The stability of this fragment is a driving force for this particular fragmentation pathway.

Further fragmentation of the 3,5-dimethylbenzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule. This is a common subsequent fragmentation for acylium ions and leads to the formation of the 3,5-dimethylphenyl cation. Another potential fragmentation pathway involves the cleavage of the isothiocyanate group itself, which can lead to the formation of an NCS⁺ ion, although this is generally less favored in aroyl isothiocyanates compared to the formation of the aroyl cation.

The key mass spectral data for this compound and its principal fragments are summarized in the interactive table below.

| Compound/Fragment Name | Molecular Formula | Calculated m/z | Fragmentation Pathway |

| This compound (Molecular Ion) | [C₁₀H₉NOS]⁺˙ | 191.04 | - |

| 3,5-Dimethylbenzoyl cation | [C₉H₉O]⁺ | 133.07 | M⁺˙ - NCS |

| 3,5-Dimethylphenyl cation | [C₈H₉]⁺ | 105.07 | [C₉H₉O]⁺ - CO |

| Isothiocyanate radical | [NCS]˙ | 58.98 | M⁺˙ - C₉H₉O |

The mass spectrometry data, particularly the accurate mass of the molecular ion and the logical fragmentation pattern leading to stable, identifiable cations, provide unequivocal evidence for the molecular structure and mass of this compound and its derivatives.

Advanced Research Applications and Methodologies Involving 3,5 Dimethylbenzoyl Isothiocyanate

Role as a Key Intermediate in Complex Molecule Synthesis

There is a lack of specific, documented examples where (3,5-Dimethylbenzoyl) isothiocyanate has been utilized as a key intermediate in the total synthesis of complex natural products or pharmaceuticals. Generally, aroyl isothiocyanates are versatile intermediates for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. These heterocycles form the core structures of many biologically active molecules. The reactivity of the isothiocyanate group allows for the construction of thiazoles, thiadiazoles, triazoles, and quinazolines, among others. It is plausible that this compound could serve as a precursor to novel derivatives of these heterocycles, where the 3,5-dimethylphenyl moiety might impart specific steric or electronic properties influencing their biological activity. However, without concrete research examples, its role remains theoretical.

Development of Novel Reagents and Catalyst Systems Based on Isothiocyanate Chemistry

No novel reagents or catalyst systems explicitly based on this compound have been reported in the literature. In a broader context, isothiocyanate-derived thioureas have gained significant attention as organocatalysts, particularly in asymmetric synthesis. The thiourea (B124793) moiety, formed by the reaction of an isothiocyanate with a primary amine, can act as a hydrogen bond donor, activating electrophiles. It is conceivable that a chiral amine could be reacted with this compound to produce a novel thiourea-based organocatalyst. The 3,5-dimethylbenzoyl group could influence the catalyst's solubility, stability, and steric environment, potentially modulating its catalytic activity and stereoselectivity. Nevertheless, this remains a hypothetical application without direct supporting research for this specific compound.

Mechanistic Insights into Isothiocyanate Reactivity in Organic Transformations

Specific mechanistic studies, either computational or experimental, focusing on the reactivity of this compound are not available. The reactivity of acyl isothiocyanates, in general, is well-understood to be dominated by the electrophilic character of the central carbon atom of the -N=C=S group, which is susceptible to nucleophilic attack. The presence of the electron-withdrawing benzoyl group enhances this electrophilicity compared to alkyl isothiocyanates.

The reaction mechanism for the formation of this compound from 3,5-dimethylbenzoic acid has been proposed to proceed via an acyl-phosphonium intermediate that subsequently reacts with a thiocyanate (B1210189) salt. researchgate.net For its subsequent reactions, for instance with amines to form N-(3,5-Dimethylbenzoyl)thioureas, the mechanism would involve the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer. The specific influence of the 3,5-dimethyl substitution pattern on the reaction kinetics and transition state energies compared to other aroyl isothiocyanates has not been investigated.

Future Directions in 3,5 Dimethylbenzoyl Isothiocyanate Research

Exploration of Green Chemistry Approaches for Synthesis

Traditional synthesis of benzoyl isothiocyanates often involves the reaction of the corresponding acyl chloride with thiocyanate (B1210189) salts, sometimes using phase-transfer catalysts or microwave irradiation. arkat-usa.org While effective, these methods can involve hazardous solvents and reagents. Future research will increasingly prioritize the development of environmentally benign synthetic routes for (3,5-Dimethylbenzoyl) isothiocyanate, aligning with the principles of green chemistry.

A promising direction is the use of water as a reaction solvent. Recent advancements have demonstrated efficient, one-pot procedures for synthesizing various isothiocyanates from primary amines and carbon disulfide in aqueous conditions. rsc.orgbeilstein-journals.org These methods often employ practical and green desulfurization reagents, such as sodium persulfate. rsc.org Applying such a water-based protocol to the synthesis of this compound, potentially starting from 3,5-dimethylbenzamide (B1616538) or a related primary amine, could significantly reduce the environmental footprint by eliminating organic solvents. However, the synthesis of some aromatic isothiocyanates in aqueous media has proven challenging, indicating a need for further optimization. mdpi.com

Another green approach involves photocatalyzed or electrochemical methods, which are mild and efficient for generating isothiocyanates from amines and carbon disulfide without the need for harsh reagents. organic-chemistry.org Exploring these modalities for the synthesis of this compound could offer a low-energy and highly controlled alternative to conventional thermal methods.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Traditional Method | Acyl chloride + Thiocyanate salt; often in organic solvents. | Established and generally reliable. | arkat-usa.org |

| Aqueous One-Pot Synthesis | Uses water as a solvent and green desulfurization agents (e.g., Na2S2O8). | Reduces organic waste, improves safety, potentially simplifies workup. | rsc.orgbeilstein-journals.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction. Can be performed in water for some substrates. | Rapid reaction times, potentially higher yields. | arkat-usa.orgmdpi.com |

| Photocatalysis/Electrochemistry | Uses light or electric current to drive the reaction under mild conditions. | High energy efficiency, avoids toxic reagents, high degree of control. | organic-chemistry.org |

Development of Novel Reaction Architectures for Enhanced Selectivity

The this compound molecule possesses two primary electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. This dual reactivity allows for complex cyclization reactions but also presents a challenge in achieving selectivity. arkat-usa.org Future research will likely focus on designing novel reaction architectures that can precisely control which site of the molecule reacts, thereby enhancing selectivity and synthetic utility.

Continuous flow chemistry offers a powerful platform to address this challenge. By conducting reactions in microreactors, chemists can exert precise control over parameters like residence time, temperature, and stoichiometry. This level of control is often unachievable in traditional batch chemistry and can be used to favor kinetically controlled products over thermodynamically stable ones, or vice versa. For isothiocyanates, which can be highly reactive, flow synthesis provides a safer and more efficient means of generation and immediate use in subsequent reactions, minimizing decomposition or unwanted side reactions.

Furthermore, thermodynamically controlled conditions are often required to selectively obtain isothiocyanates over their thiocyanate isomers in certain synthetic routes. chemrxiv.org Flow reactors can maintain stable high temperatures with narrow temperature distributions, making them ideal for optimizing such thermodynamic processes. The development of multi-step, telescoped flow syntheses could enable the production of complex heterocyclic derivatives from this compound in a single, uninterrupted sequence, improving efficiency and yield.

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives and applications of this compound, future research will increasingly integrate automated synthesis and high-throughput experimentation (HTE). These technologies enable the rapid screening of a vast array of reaction conditions, catalysts, and substrates, dramatically speeding up the optimization process.

An automated HTE workflow for this compound could involve robotic systems preparing hundreds of parallel reactions in microplates. For instance, in synthesizing novel thiourea (B124793) derivatives, an automated platform could dispense this compound into wells, followed by a library of different primary or secondary amines. The system could then screen various solvents, bases, and temperatures to identify the optimal conditions for each reaction in a fraction of the time required for manual experimentation. This approach would be invaluable for rapidly building a library of compounds for biological screening or materials science applications.

| HTE Workflow Stage | Description | Key Technologies |

|---|---|---|

| Library Design | Computational selection of diverse reactants (e.g., amines) to react with the isothiocyanate. | Cheminformatics software, virtual screening tools. |

| Reaction Setup | Automated dispensing of reagents (e.g., isothiocyanate, amine library, catalysts, solvents) into microtiter plates. | Liquid handling robots, acoustic dispensers. |

| Reaction Execution | Incubation of reaction plates under controlled conditions (temperature, mixing). | Automated plate heaters/shakers, parallel reactors. |

| Analysis & Purification | Rapid analysis of reaction outcomes (yield, purity) and purification of desired products. | High-throughput LC-MS, automated chromatography systems. |

| Data Processing | Automated collection, analysis, and visualization of experimental data to identify optimal conditions. | Laboratory Information Management Systems (LIMS), data analysis software. |

Continued Computational Design and Structure-Reactivity Relationship Studies

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, guiding experimental work and saving significant resources. Future research on this compound will benefit immensely from continued and more sophisticated computational studies to elucidate its structure-reactivity relationships.

Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms. For instance, DFT can be used to model the transition states of reactions involving this compound, helping to explain observed selectivity or predict the most favorable reaction pathways. researchgate.net Such studies can clarify the electronic influence of the two methyl groups on the benzoyl ring, determining their impact on the reactivity of both the carbonyl and isothiocyanate functionalities. This fundamental understanding is crucial for the rational design of new synthetic transformations and novel molecules based on the this compound scaffold. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing (3,5-dimethylbenzoyl) isothiocyanate derivatives, and how can reaction conditions be optimized?

- Methodology : Derivatives are typically synthesized via nucleophilic addition-cyclization reactions. For example, aryl isothiocyanates react with amines (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) under reflux in polar aprotic solvents (e.g., DMF) to form thiourea intermediates. Cyclization using acids (e.g., HCl) or amines yields oxadiazinane or triazinane derivatives, respectively. Optimization involves solvent choice (DMF for high reactivity), temperature control (80–100°C), and stoichiometric ratios (1:1 amine:isothiocyanate) .

- Characterization : Confirm structures via FT-IR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts at δ 7.0–8.5 ppm), and HR-MS .

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

- Vibrational Analysis : FT-IR and Raman spectroscopy identify functional groups (e.g., isothiocyanate N=C=S asymmetric stretch at ~2050 cm⁻¹). Computational methods (e.g., B3LYP/6-311++G(d,p)) predict vibrational modes and compare with experimental spectra to resolve ambiguities .

- NMR Assignments : Use DMSO-d₆ as a solvent to resolve aromatic protons and coupling patterns. ¹H-¹³C HMQC/HMBC correlations confirm connectivity in complex heterocycles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles) due to irritancy (Risk Phrases: R20/21/22, R36/37/38). Work in a fume hood to avoid inhalation. Store under argon to prevent moisture-induced degradation .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cyclization reactions?

- Mechanistic Insights : Electron-withdrawing groups (e.g., CF₃) on the aryl ring increase electrophilicity of the isothiocyanate group, accelerating thiourea formation. Steric hindrance from 3,5-dimethyl groups may slow cyclization but improve regioselectivity. Solvent polarity (DMF vs. toluene) and acid/base catalysts (e.g., KOH) modulate reaction rates .

- Case Study : Cyclization of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with chiral amines yields thioureas with enhanced catalytic activity in asymmetric Henry reactions due to CF₃-induced polarization .

Q. What computational strategies predict the physicochemical properties of this compound derivatives?

- DFT Modeling : Optimize geometry using B3LYP/6-311++G(d,p) to calculate bond lengths (e.g., N-C=1.199 Å, C-S=1.575 Å) and vibrational frequencies. Compare with experimental data to validate accuracy .

- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer behavior, relevant for designing fluorescent probes or catalysts .

Q. How can contradictory antimicrobial activity data for thiourea derivatives be resolved?

- Data Reconciliation : Compare MIC values (e.g., 3d MIC=1 µg/mL vs. 3e MIC=8 µg/mL) by analyzing substituent effects. Electron-deficient aryl groups (e.g., NO₂) enhance membrane penetration, while bulky groups reduce bioavailability. Use statistical tools (e.g., PCA) to correlate structural features with activity trends .

- Experimental Reproducibility : Standardize assay conditions (e.g., broth microdilution, consistent inoculum size) and validate against reference strains .

Q. What strategies improve the enantioselectivity of thiourea catalysts derived from this compound?

- Catalyst Design : Introduce chiral auxiliaries (e.g., D-mannitol-derived amines) to create stereochemical environments. 3,5-Bis(trifluoromethyl) groups enhance hydrogen-bonding interactions with substrates, as shown in nitroaldol reactions (up to 90% ee) .

- Kinetic Studies : Monitor reaction progress via ¹H NMR or chiral HPLC to optimize catalyst loading (typically 5–10 mol%) and temperature (-20°C to RT) .

Methodological Notes

- Synthetic Reproducibility : Purify intermediates via column chromatography (silica gel, petroleum ether/EtOAc) and confirm purity by TLC (Rf=0.3–0.5) .

- Data Reporting : Tabulate spectral data (e.g., ¹H NMR shifts, IR peaks) and computational parameters (bond angles, energies) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.